molecular formula C10H3Cl2FN4O B11042033 5-(2,4-Dichloro-5-fluorophenyl)[1,2,5]oxadiazolo[3,4-b]pyrazine

5-(2,4-Dichloro-5-fluorophenyl)[1,2,5]oxadiazolo[3,4-b]pyrazine

Cat. No.: B11042033
M. Wt: 285.06 g/mol
InChI Key: GBTVBKBRJMWHFI-UHFFFAOYSA-N
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Description

5-(2,4-Dichloro-5-fluorophenyl)[1,2,5]oxadiazolo[3,4-b]pyrazine is a heterocyclic compound characterized by its unique structure, which includes both oxadiazole and pyrazine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,4-Dichloro-5-fluorophenyl)[1,2,5]oxadiazolo[3,4-b]pyrazine typically involves the reaction of 2,4-dichloro-5-fluoroaniline with appropriate reagents to form the oxadiazole ring, followed by cyclization to form the pyrazine ring. One common method involves the use of diaminofurazan as a key intermediate . The reaction conditions often include refluxing in anhydrous solvents such as ethyl acetate, with the reaction monitored by the disappearance of the starting material’s characteristic color .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Solvent recovery and recycling, as well as waste minimization strategies, are crucial for industrial processes to be economically and environmentally sustainable.

Chemical Reactions Analysis

Types of Reactions

5-(2,4-Dichloro-5-fluorophenyl)[1,2,5]oxadiazolo[3,4-b]pyrazine undergoes various chemical reactions, including:

    Substitution Reactions: The presence of chlorine and fluorine atoms makes it susceptible to nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the oxadiazole and pyrazine rings.

    Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Nucleophiles: Such as amines and thiols for substitution reactions.

    Oxidizing Agents: Like hydrogen peroxide or potassium permanganate for oxidation.

    Reducing Agents: Such as sodium borohydride for reduction reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield derivatives with various functional groups replacing the chlorine or fluorine atoms.

Scientific Research Applications

Chemistry

In chemistry, 5-(2,4-Dichloro-5-fluorophenyl)[1,2,5]oxadiazolo[3,4-b]pyrazine is used as a building block for synthesizing more complex molecules

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the areas of antimicrobial and anticancer research .

Industry

In industry, this compound can be used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs)

Mechanism of Action

The mechanism by which 5-(2,4-Dichloro-5-fluorophenyl)[1,2,5]oxadiazolo[3,4-b]pyrazine exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s structure allows it to fit into active sites or binding pockets, modulating the activity of the target molecules. Pathways involved may include inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 5-(2,4-Dichloro-5-fluorophenyl)[1,2,5]oxadiazolo[3,4-b]pyrazine is unique due to the presence of both chlorine and fluorine atoms, which enhance its reactivity and potential for functionalization. This makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C10H3Cl2FN4O

Molecular Weight

285.06 g/mol

IUPAC Name

5-(2,4-dichloro-5-fluorophenyl)-[1,2,5]oxadiazolo[3,4-b]pyrazine

InChI

InChI=1S/C10H3Cl2FN4O/c11-5-2-6(12)7(13)1-4(5)8-3-14-9-10(15-8)17-18-16-9/h1-3H

InChI Key

GBTVBKBRJMWHFI-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC(=C1F)Cl)Cl)C2=NC3=NON=C3N=C2

Origin of Product

United States

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